Cas no 252004-32-3 ((2,6-Difluoro-4-methyl-phenyl)-methanol)

(2,6-Difluoro-4-methyl-phenyl)-methanol is a fluorinated aromatic alcohol with a molecular formula of C₈H₈F₂O. This compound features a hydroxymethyl group attached to a difluorinated and methyl-substituted benzene ring, imparting unique reactivity and stability. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic motifs. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the hydroxymethyl group offers a versatile handle for further functionalization. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for synthetic applications. Its well-defined structure ensures reproducibility in research and industrial processes.
(2,6-Difluoro-4-methyl-phenyl)-methanol structure
252004-32-3 structure
Product name:(2,6-Difluoro-4-methyl-phenyl)-methanol
CAS No:252004-32-3
MF:C8H8OF2
Molecular Weight:158.14532
CID:246461
PubChem ID:18550098

(2,6-Difluoro-4-methyl-phenyl)-methanol 化学的及び物理的性質

名前と識別子

    • (2,6-Difluoro-4-methylphenyl)methanol
    • Benzenemethanol,2,6-difluoro-4-methyl-
    • AG-E-76512
    • AK119989
    • CTK4F5184
    • KB-205726
    • MolPort-004-782-207
    • SureCN3090749
    • SCHEMBL3090749
    • Benzenemethanol, 2,6-difluoro-4-methyl- (9CI)
    • 252004-32-3
    • (2, 6-difluoro-4-methylphenyl)methanol
    • DTXSID20595029
    • Benzenemethanol, 2,6-difluoro-4-methyl-
    • EN300-696925
    • CS-0280360
    • MFCD11847294
    • (2,6-Difluoro-4-methylphenyl) methanol
    • DB-344545
    • (2,6-Difluoro-4-methyl-phenyl)-methanol
    • MDL: MFCD11847294
    • インチ: InChI=1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
    • InChIKey: ZBGPVZIUOBZFOK-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(CO)C(=C1)F)F

計算された属性

  • 精确分子量: 158.05434
  • 同位素质量: 158.05432120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 117
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 1.6

じっけんとくせい

  • PSA: 20.23
  • LogP: 1.76550

(2,6-Difluoro-4-methyl-phenyl)-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-696925-0.1g
(2,6-difluoro-4-methylphenyl)methanol
252004-32-3 95%
0.1g
$252.0 2023-03-10
Enamine
EN300-696925-2.5g
(2,6-difluoro-4-methylphenyl)methanol
252004-32-3 95%
2.5g
$1428.0 2023-03-10
TRC
D562400-10mg
(2,6-Difluoro-4-methyl-phenyl)-methanol
252004-32-3
10mg
45.00 2021-08-14
TRC
D562400-50mg
(2,6-Difluoro-4-methyl-phenyl)-methanol
252004-32-3
50mg
175.00 2021-08-14
Alichem
A010010158-500mg
2,6-Difluoro-4-methylbenzyl alcohol
252004-32-3 97%
500mg
847.60 USD 2021-07-06
Alichem
A010010158-1g
2,6-Difluoro-4-methylbenzyl alcohol
252004-32-3 95%
1g
$1030.00 2023-09-02
Enamine
EN300-696925-5.0g
(2,6-difluoro-4-methylphenyl)methanol
252004-32-3 95%
5.0g
$2110.0 2023-03-10
Alichem
A010010158-5g
2,6-Difluoro-4-methylbenzyl alcohol
252004-32-3 95%
5g
$2010.00 2023-09-02
1PlusChem
1P002RC7-50mg
Benzenemethanol, 2,6-difluoro-4-methyl-
252004-32-3 95%
50mg
$262.00 2024-05-20
1PlusChem
1P002RC7-5g
Benzenemethanol, 2,6-difluoro-4-methyl-
252004-32-3 95%
5g
$2670.00 2024-05-20

(2,6-Difluoro-4-methyl-phenyl)-methanol 関連文献

(2,6-Difluoro-4-methyl-phenyl)-methanolに関する追加情報

Introduction to (2,6-Difluoro-4-methyl-phenyl)-methanol (CAS No. 252004-32-3)

(2,6-Difluoro-4-methyl-phenyl)-methanol, identified by its CAS number 252004-32-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of methanol derivatives with fluoro substituents, which are known for their enhanced metabolic stability and improved bioavailability. The presence of both fluoro and methyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The< strong>fluorine atoms in (2,6-Difluoro-4-methyl-phenyl)-methanol play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drugs. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the binding affinity, metabolic resistance, and overall efficacy of therapeutic agents. The< strong>methyl group at the para position relative to the hydroxymethyl group further influences the compound's reactivity and interaction with biological targets. This combination of structural features makes (2,6-Difluoro-4-methyl-phenyl)-methanol a promising building block for drug discovery and development.

In recent years, there has been a surge in research focused on developing novel fluorinated compounds for therapeutic applications. The< strong>pharmaceutical industry has leveraged the advantages of fluorine chemistry to create innovative drugs that address unmet medical needs. For instance, fluoroaromatic compounds have been extensively studied for their potential in treating cancers, infectious diseases, and neurological disorders. (2,6-Difluoro-4-methyl-phenyl)-methanol, with its unique structural framework, is being explored as a precursor in the synthesis of next-generation therapeutics.

One of the most compelling aspects of (2,6-Difluoro-4-methyl-phenyl)-methanol is its versatility in synthetic chemistry. The hydroxymethyl group provides a reactive site for further functionalization, allowing chemists to introduce additional substituents or linkages as needed. This flexibility has enabled the development of diverse chemical libraries for high-throughput screening and lead optimization. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity towards specific biological targets.

The< strong>biological activity of (2,6-Difluoro-4-methyl-phenyl)-methanol has been investigated in several preclinical studies. These studies have revealed its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For example, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation and survival. The< strong>fluorine atoms contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby prolonging the half-life of the drug candidates.

In addition to its pharmaceutical applications, (2,6-Difluoro-4-methyl-phenyl)-methanol has found utility in materials science and agrochemical research. The unique electronic properties of fluorinated aromatic compounds make them suitable for developing advanced materials with enhanced optical and electronic characteristics. Furthermore, these compounds can serve as intermediates in the synthesis of agrochemicals that offer improved efficacy against pests and pathogens while maintaining environmental safety.

The< strong>synthesis of (2,6-Difluoro-4-methyl-phenyl)-methanol typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in catalytic systems have enabled more efficient and sustainable production methods, reducing waste generation and energy consumption.

The< strong>analytical characterization of this compound is essential to ensure its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its structure and purity. These analytical methods provide detailed insights into the molecular composition and conformational dynamics of (2,6-Difluoro-4-methyl-phenyl)-methanol.

The< strong>regulatory considerations associated with (2,6-Difluoro-4-methyl-phenyl)-methanol are also important for researchers and manufacturers alike. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Additionally, proper documentation of synthetic procedures and analytical data is crucial for regulatory submissions and product approvals.

In conclusion, (2,6-Difluoro-4-methyl-phenyl)-methanol (CAS No. 252004-32-3) is a versatile fluorinated aromatic compound with significant potential in pharmaceutical research and development. Its unique structural features enable the synthesis of novel biologically active molecules with improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated compounds, this compound is likely to play an increasingly important role in drug discovery and industrial chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:252004-32-3)(2,6-Difluoro-4-methyl-phenyl)-methanol
A1235683
Purity:99%
はかる:1g
Price ($):1123